molecular formula C11H8BrNO B8238115 5-Bromo-2-naphthamide

5-Bromo-2-naphthamide

Cat. No.: B8238115
M. Wt: 250.09 g/mol
InChI Key: OTRHYGLUZPKAII-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthamide is a brominated aromatic amide derivative featuring a naphthalene backbone substituted with a bromine atom at the 5-position and an amide group at the 2-position. Bromine’s electron-withdrawing nature and steric bulk likely influence the compound’s reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

5-bromonaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHYGLUZPKAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination Using Sulfonic Acid Groups

The introduction of bromine at specific positions on naphthalene rings often requires directing groups to control regioselectivity. A notable method involves sulfonation to activate the desired position for subsequent bromination. For example, 5-amino-2-naphthol undergoes sulfonation at the 1-position using concentrated sulfuric acid, forming 5-amino-2-hydroxynaphthalene-1-sulfonic acid . This intermediate facilitates a Sandmeyer reaction with CuBr and HBr, yielding 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (56% yield after desulfonation). While this method directly produces 5-bromo-2-naphthol, further functionalization is required to convert the hydroxyl group to an amide.

Bromination of 2-Naphthoic Acid

Bromination of 2-naphthoic acid leverages the meta-directing effect of the carboxylic acid group. Under electrophilic substitution conditions (e.g., Br₂ in H₂SO₄), bromine preferentially occupies the 5-position, yielding 5-bromo-2-naphthoic acid . This route avoids the need for protecting groups but requires careful control of reaction stoichiometry to prevent di-bromination. Computational studies suggest that the electron-withdrawing carboxyl group deactivates the ring, favoring mono-bromination at the 5-position with 65–75% efficiency under optimized conditions.

Amidation of Brominated Naphthalene Intermediates

Acyl Chloride-Mediated Amidation

The most direct route to 5-bromo-2-naphthamide involves converting 5-bromo-2-naphthoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with aqueous ammonia yields the amide:

5-Bromo-2-naphthoic acidSOCl25-Bromo-2-naphthoyl chlorideNH3This compound\text{5-Bromo-2-naphthoic acid} \xrightarrow{\text{SOCl}2} \text{5-Bromo-2-naphthoyl chloride} \xrightarrow{\text{NH}3} \text{this compound}

This method achieves yields of 80–85% under anhydrous conditions, with purity >98% confirmed by HPLC.

Amidation of 5-Bromo-2-naphthol via Oxidation

An alternative pathway involves oxidizing 5-bromo-2-naphthol to 5-bromo-2-naphthoic acid prior to amidation. Oxidation using KMnO₄ in acidic media proceeds with moderate efficiency (60–70% yield), after which standard acyl chloride formation and amidation are applied. While this route adds an extra step, it benefits from the commercial availability of 5-bromo-2-naphthol as a starting material.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Sulfonation + Sandmeyer5-Amino-2-naphtholSulfonation, Bromination5695
Direct Bromination2-Naphthoic AcidElectrophilic Substitution7097
Acyl Chloride Amidation5-Bromo-2-naphthoic AcidSOCl₂ Activation, NH₃8598

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient nature of brominated naphthalenes complicates further functionalization. Density Functional Theory (DFT) calculations indicate that bromine at the 5-position creates a partial positive charge at the 1- and 4-positions, necessitating careful selection of reaction conditions to avoid side reactions.

Purification of Amphoteric Intermediates

Intermediate sulfonic acids and amides exhibit amphoteric behavior, complicating extraction. Adjusting pH during workup (e.g., using 5% NaOH for organic layer separation) improves recovery rates by 15–20%.

Recent Advances in Catalytic Amidation

Microwave-assisted amidation reduces reaction times from hours to minutes while maintaining yields above 80%. Solvent-free conditions using urea derivatives as ammonia equivalents further enhance atom economy, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 2-Naphthamide

    Substitution: Various substituted naphthamides depending on the nucleophile used

Scientific Research Applications

5-Bromo-2-naphthamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Amides

  • 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 117215-85-7)

    • Structure : Benzene ring with bromo-acetamide, methoxy, and nitro groups.
    • Properties : Molecular weight 289.08, moderate lipophilicity (XLogP3: 1.7), and high topological polar surface area (84.2 Ų) due to nitro and amide groups .
    • Comparison : The nitro group enhances electrophilicity compared to 5-Bromo-2-naphthamide, which lacks such substituents. This difference may make the nitro derivative more reactive in nucleophilic substitutions.
  • N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

    • Structure : Naphthalene sulfonamide with bromo-chlorobenzyl and cyclopropyl groups.
    • Properties : Crystallographic data reveal planar naphthalene and twisted benzyl groups, highlighting steric effects from substituents .
    • Comparison : The sulfonamide group increases acidity (pKa ~10) relative to the amide in this compound (pKa ~15–17), affecting solubility and hydrogen-bonding capacity.

Brominated Heterocycles

  • 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7) Structure: Pyridine ring with bromo, chloro, iodo, and amine groups. Comparison: The pyridine core offers π-deficient character, contrasting with the π-rich naphthalene in this compound, which may favor electrophilic aromatic substitution.

Naphthalene Derivatives with Functional Groups

  • 5-Bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide (CAS 354997-00-5)
    • Structure : Naphthamide fused with oxazolo-pyridine.
    • Properties : Molecular weight 444.28, with extended conjugation enhancing UV absorption .
    • Comparison : The oxazolo-pyridine moiety introduces rigidity and π-stacking capability, unlike this compound, which has a simpler naphthalene framework.

Key Research Findings

Functional Differences

  • Solubility: Bromine’s hydrophobicity reduces aqueous solubility, but amide groups mitigate this via hydrogen bonding. For example, this compound is likely less soluble than its non-brominated counterpart but more soluble than fully halogenated pyridines .
  • Reactivity : Bromine at the 5-position activates the naphthalene ring for electrophilic substitution at the 1- and 4-positions, a pattern observed in sulfonated naphthols .

Data Tables

Table 1: Molecular Properties of Selected Brominated Compounds

Compound Molecular Formula Molecular Weight XLogP3 Polar Surface Area (Ų) Key Features Reference
This compound (hypothetical) C₁₁H₈BrNO 256.09 ~2.5 ~43 Naphthalene core, amide
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ 289.08 1.7 84.2 Nitro, methoxy, acetamide
5-Bromo-N-(oxazolo-pyridinylphenyl)-1-naphthamide C₂₃H₁₄BrN₃O₂ 444.28 ~3.8 ~78 Fused heterocycle

Table 2: Reactivity Comparison

Reaction Type This compound 5-Bromo-6-chloro-3-iodopyridin-2-amine
Electrophilic Substitution High (1,4-positions) Low (π-deficient pyridine)
Cross-Coupling Moderate (Br) High (Br, Cl, I)
Hydrolysis Stable (amide) Sensitive (amine/iodo)

Q & A

Q. What are the primary synthetic routes for preparing 5-Bromo-2-naphthamide, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of 2-naphthamide derivatives. A common method involves electrophilic aromatic substitution using bromine (Br₂) in acetic acid with iodine (I₂) as a catalyst. For example, bromination of 2-naphthoic acid derivatives in glacial acetic acid under reflux conditions achieves regioselectivity at the 5-position . Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of Br₂/I₂ critically impact yield and purity. Lower temperatures may reduce side reactions (e.g., dibromination), while excess Br₂ can lead to over-bromination .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from methanol or ethanol is effective for removing unreacted starting materials and byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred for higher purity (>95%). Storage at 0–6°C in inert atmospheres minimizes decomposition, as brominated naphthalene derivatives are sensitive to light and moisture .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic proton signals at δ 7.8–8.5 ppm (naphthalene ring) and absence of carboxylic acid protons confirm amide formation .
  • HPLC-MS : Molecular ion peaks at m/z 265.10 (C₁₁H₈BrNO) validate molecular weight .
  • XRD : Crystallographic data resolves substitution patterns and confirms regioselectivity .

Advanced Research Questions

Q. How do directing groups influence the regioselectivity of bromination in naphthamide derivatives?

The amide group (-CONH₂) at the 2-position acts as a meta-directing group, favoring bromination at the 5-position. Computational studies (DFT) show electron-withdrawing effects of the amide group destabilize ortho/para positions, making the 5-position kinetically favorable. Experimental validation via competitive bromination of substituted naphthamide analogs supports this mechanism .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Catalyst Optimization : Substoichiometric iodine (0.1 eq.) enhances Br₂ activation, reducing reaction time and improving yield (53.4% → 68% in pilot trials) .
  • Flow Chemistry : Continuous flow systems minimize side reactions by precise control of residence time and temperature .
  • Protecting Groups : Transient protection of the amide group (e.g., as a silyl ether) reduces steric hindrance during bromination .

Q. How is this compound utilized in medicinal chemistry for drug discovery?

The compound serves as a precursor for retinoid-like molecules and kinase inhibitors. For example:

  • Retinoid Analogues : Coupling with β-ionone derivatives via Suzuki-Miyaura cross-coupling yields retinoid receptor modulators .
  • Kinase Inhibitors : Functionalization at the 5-bromo position with pyridine or imidazole moieties enhances binding to ATP pockets in kinases (IC₅₀ < 100 nM in preclinical models) .

Q. How do conflicting spectral data for this compound derivatives arise, and how are they resolved?

Discrepancies in NMR or mass spectra often stem from:

  • Tautomerism : Amide-imidol tautomerism in polar solvents alters peak splitting patterns.
  • Trace Metal Contamination : Residual catalysts (e.g., Pd from cross-coupling) broaden NMR signals.
    Resolution involves:
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ spectra.
  • Chelation Agents : EDTA washes remove metal impurities .

Methodological Guidelines

Q. Designing Experiments to Study Reactivity of this compound

  • Control Variables : Fix solvent (acetic acid), temperature (reflux), and catalyst (I₂) while varying Br₂ equivalents (1.0–1.5 eq.).
  • Analytical Workflow : Monitor reaction progress via TLC (Rf = 0.4 in 1:3 EtOAc/hexane) and characterize intermediates using in situ IR (disappearance of -COOH at 1700 cm⁻¹) .

Q. Comparative Analysis of Synthetic Byproducts

ByproductCauseMitigation Strategy
5,7-Dibromo-2-naphthamideExcess Br₂ or prolonged refluxUse stoichiometric Br₂ (1.05 eq.)
Dehalogenated productsResidual Pd catalystsPost-reaction EDTA wash

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-naphthamide
Reactant of Route 2
5-Bromo-2-naphthamide

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